(2Z)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Overview
Description
(2Z)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the furan and benzamide intermediates, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would need to ensure consistent quality and efficiency, possibly incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: The compound’s unique properties could be exploited in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which (2Z)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The specific pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE include other benzamide derivatives and furan-containing molecules. These compounds share structural features and may exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural motifs. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for further study and application.
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-18-9-11-19(12-10-18)24-14-13-21(32-24)16-23(26(30)27-17-22-8-5-15-31-22)28-25(29)20-6-3-2-4-7-20/h2-4,6-7,9-14,16,22H,5,8,15,17H2,1H3,(H,27,30)(H,28,29)/b23-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZRUXPTMRSODN-KQWNVCNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C(=O)NCC3CCCO3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C(=O)NCC3CCCO3)\NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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